molecular formula C5H2ClN3O B8682488 3-Chloro-2-cyanopyrazine 1-oxide

3-Chloro-2-cyanopyrazine 1-oxide

Cat. No.: B8682488
M. Wt: 155.54 g/mol
InChI Key: NBIKRVDVBWHBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-cyanopyrazine 1-oxide is a useful research compound. Its molecular formula is C5H2ClN3O and its molecular weight is 155.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H2ClN3O

Molecular Weight

155.54 g/mol

IUPAC Name

3-chloro-1-oxidopyrazin-1-ium-2-carbonitrile

InChI

InChI=1S/C5H2ClN3O/c6-5-4(3-7)9(10)2-1-8-5/h1-2H

InChI Key

NBIKRVDVBWHBCR-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C(=N1)Cl)C#N)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3-cyanopyrazine (5.00 g, 35.94 mmol) was dissolved in 35 ml concentrated H2SO4 under nitrogen and cooled to 0° C. To this was added 11.65 g (43.95 mmol) K2S2O8 portionwise. The flask was fitted with a CaCl2 drying tube, the reaction mixture allowed to warm to rt and stir for 24 h. After partitioning between CHCl3 and ice water, the separated aqueous phase was extracted with CHCl3. The combined organics were washed with water, saturated NaHCO3, brine and dried over MgSO4. Concentration gave 2.01 g (36%) of the title compound as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 8.12 (d, 1H), 8.38 (d, 1H). MS (DCI/NH3) m/e 173 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
K2S2O8
Quantity
11.65 g
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

2-Chloro-3-cyanopyrazine (5.00 g, 35.94 mmol) in concentrated H2SO4 (35 mL) at 0° C. was treated portionwise with K2S2O8 (11.65 g, 43.95 mmol), warmed to room temperature, stirred for 24 hours, treated with water, and extracted with chloroform. The organic extract was washed sequentially with water, saturated NaHCO3 and brine, dried (MgSO4) and concentrated to provide the title compound. MS (DCI/NH3) m/e 173 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
K2S2O8
Quantity
11.65 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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